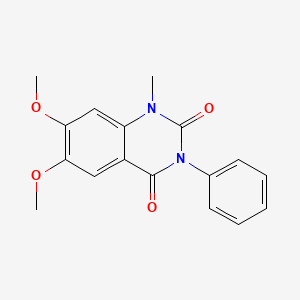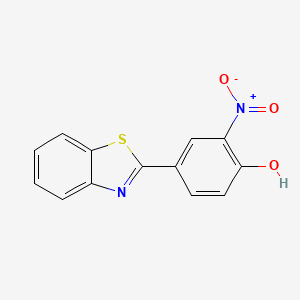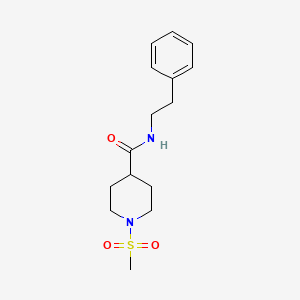
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione, also known as DMQD, is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications. DMQD belongs to the quinazoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory molecules such as prostaglandins and leukotrienes. 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has also been found to have anti-cancer and anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods, making it readily available for research purposes. 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione also exhibits a range of biological activities, making it a useful tool for studying various biological processes.
However, there are also limitations to the use of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione in laboratory experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione. One potential area of research is the development of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione-based therapies for the treatment of cancer and other diseases.
Other potential future directions for research on 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione include the development of new synthesis methods, the investigation of its mechanism of action, and the identification of new biological activities. Overall, 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has significant potential for use in a wide range of scientific research applications, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, including condensation reactions between 2-aminobenzonitrile and the appropriate aldehydes or ketones. One of the most commonly used methods for synthesizing 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione involves the reaction between 2-aminobenzonitrile and 2,3-dimethoxybenzaldehyde in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-18-13-10-15(23-3)14(22-2)9-12(13)16(20)19(17(18)21)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYMZTWYGXKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-methyl-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)



![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)
